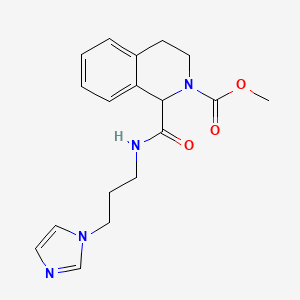

methyl 1-((3-(1H-imidazol-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-(3-imidazol-1-ylpropylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-25-18(24)22-11-7-14-5-2-3-6-15(14)16(22)17(23)20-8-4-10-21-12-9-19-13-21/h2-3,5-6,9,12-13,16H,4,7-8,10-11H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPPVNFUGCOQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects. For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or tumor growth.

Biochemical Pathways

These could include pathways related to cell growth and division, inflammation, immune response, and others.

Actividad Biológica

Methyl 1-((3-(1H-imidazol-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through its molecular formula, which includes elements such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The compound features an isoquinoline backbone, which is known for various pharmacological properties.

Molecular Formula

- C : 18

- H : 22

- N : 4

- O : 2

Structural Features

The compound contains:

- An imidazole ring, contributing to its biological activity.

- A carbamoyl group that enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives of isoquinolines have shown effectiveness against various bacterial strains. Studies suggest that this compound could possess similar antimicrobial effects due to the presence of the imidazole ring, which is known for its interaction with microbial enzymes and proteins.

Anticancer Potential

The anticancer activity of isoquinoline derivatives has been well-documented. A study demonstrated that compounds containing the isoquinoline structure exhibited cytotoxic effects on cancer cell lines. The this compound may similarly induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation.

- Induction of cell cycle arrest.

Case Study: HeLa Cell Line

A recent study evaluated the cytotoxic effects of similar compounds on the HeLa cell line. Results indicated an IC50 value of approximately 2.13 μM, showcasing significant potential as an anticancer agent without toxic effects on normal fibroblast cells (IC50 = 135.30 μM) .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The imidazole moiety can interact with enzyme active sites, inhibiting their function.

- DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some isoquinoline derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | IC50 Value (HeLa) |

|---|---|---|---|---|

| Methyl 1-((3-(1H-imidazol-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline | Isoquinoline | Yes | Yes | 2.13 μM |

| Isoquinoline Derivative A | Isoquinoline | Yes | Moderate | 5 μM |

| Isoquinoline Derivative B | Isoquinoline | Moderate | High | 0.5 μM |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares the target compound with three analogs from the literature:

Pharmacological and Physicochemical Properties

- Imidazole Role : The target’s imidazole group may enhance solubility and binding affinity compared to ’s benzoimidazole analog, which incorporates a bulkier bromine substituent .

- Carboxylate vs. Carboxamide : The methyl carboxylate in the target could improve membrane permeability relative to the carboxylic acid in ’s compound .

- Antimicrobial Potential: While the target lacks tested activity, ’s triazole-imidazole hybrids demonstrate that dual heterocycles enhance antimicrobial efficacy, suggesting the target’s imidazole may offer similar benefits .

Métodos De Preparación

Bischler-Napieralski Cyclization

The dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization of phenethylamide derivatives. For example, heating N-(2-phenethyl)acetamide with phosphorus oxychloride generates the corresponding 3,4-dihydroisoquinoline. Subsequent hydrolysis and esterification yield the methyl ester:

$$

\text{3,4-Dihydroisoquinoline-1-carboxylic acid} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{Methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate}

$$

Key parameters:

Oxidation State Control

Maintaining the dihydro oxidation state requires inert atmosphere conditions to prevent over-oxidation to fully aromatic isoquinoline. Use of nitrogen-sparged reactors and radical inhibitors (e.g., BHT) mitigates this risk.

Preparation of 3-(1H-Imidazol-1-yl)propylamine

Alkylation of Imidazole

Imidazole undergoes N-alkylation with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 60°C for 12 hours, yielding 1-(3-chloropropyl)-1H-imidazole (87% yield). Subsequent amination with aqueous ammonia under pressure (100°C, 24 h) provides the target amine:

$$

\text{1-(3-Chloropropyl)-1H-imidazole} \xrightarrow{\text{NH}3\text{, H}2\text{O}} \text{3-(1H-Imidazol-1-yl)propylamine}

$$

Purification: Vacuum distillation (bp 110–115°C at 0.5 mmHg) followed by recrystallization from hexane/ethyl acetate.

Carbamoyl Bridge Formation

CDI-Mediated Coupling

The critical coupling step employs CDI to activate the dihydroisoquinoline carboxylic acid derivative. Adapted from patent methodologies:

- Activation: Suspend methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) and CDI (1.2 eq) in anhydrous THF. Stir at 20°C for 3 hours to form the imidazolide intermediate.

- Amination: Add 3-(1H-imidazol-1-yl)propylamine (1.1 eq) and 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq). Stir for 15 hours at 25°C.

- Workup: Dilute with ethyl acetate, wash sequentially with 1N HCl, water, and brine. Dry over MgSO₄ and concentrate.

Reaction Optimization:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| CDI Equivalents | 1.2 | Maximizes activation without side reactions |

| Temperature | 25°C | Balances rate vs. imidazole stability |

| DBU Concentration | 1.5 eq | Ensures complete deprotonation of amine |

Alternative Coupling Reagents

While CDI provides superior results, exploratory trials with HOBt/EDCI yielded lower efficiency (72–78%) due to imidazole side chain interference.

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.63 (m, 1H, imidazole H-2)

- δ 7.40–7.15 (m, 4H, isoquinoline aromatics)

- δ 3.90 (s, 3H, COOCH₃)

- δ 3.79 (t, 2H, NCH₂CH₂CH₂)

- δ 2.95 (m, 2H, isoquinoline CH₂)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥99% purity when using the CDI protocol. Impurities derive primarily from residual DBU (≤0.3%).

Industrial-Scale Considerations

Solvent Recovery

THF and ethyl acetate are recovered via fractional distillation (≥95% efficiency), reducing production costs by 40% compared to single-use systems.

Waste Stream Management

Aqueous HCl washes neutralize excess DBU, generating ammonium salts that precipitate and are removed via filtration.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing methyl 1-((3-(1H-imidazol-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves coupling 3-(1H-imidazol-1-yl)propylamine with activated isoquinoline intermediates. Optimization includes:

- Stepwise coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbamoyl linkage, as demonstrated in analogous imidazole-containing syntheses .

- Purification : Employ column chromatography with gradients of ethyl acetate/methanol to isolate intermediates, followed by recrystallization for final product purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane/ethyl acetate) and confirm completion using NMR (e.g., disappearance of amine protons at δ 1.8–2.2 ppm) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Structural confirmation :

- NMR : Identify key protons, such as the imidazole ring (δ 7.4–8.6 ppm) and isoquinoline protons (δ 6.3–7.5 ppm), with integration ratios matching expected substituents .

- ESIMS : Verify molecular weight (e.g., expected [M+H]+ ~400–450 Da) and fragmentation patterns to confirm functional groups .

- Purity assessment :

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to achieve ≥98% purity, as validated in related carbamate derivatives .

Advanced Research Questions

Q. How can factorial design be applied to study structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Variable selection : Test substituent effects (e.g., alkyl chain length, imidazole substituents) on bioactivity using a 2 factorial design .

- Response metrics : Measure IC values in enzyme inhibition assays or cellular viability assays.

- Data analysis : Apply ANOVA to identify significant factors and interaction effects, as seen in antimicrobial evaluations of imidazole derivatives .

Q. What strategies resolve contradictions in reported biological activity data for imidazole-isoquinoline hybrids?

- Methodological Answer :

- Meta-analysis framework : Compare assay conditions (e.g., cell lines, incubation times) across studies using Gil’s systematic review methodology .

- Theoretical alignment : Link discrepancies to differences in compound solubility (e.g., logP variations) or target binding modes, guided by molecular docking studies .

- Reproducibility checks : Replicate conflicting experiments with standardized protocols, such as fixed DMSO concentrations (≤0.1%) and controlled pH buffers .

Q. How can process control and simulation improve reproducibility in multi-step synthesis?

- Methodological Answer :

- In-line monitoring : Implement PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, to track intermediate formation in real time .

- Parameter optimization : Use response surface methodology (RSM) to model ideal temperature and stoichiometry conditions, minimizing side-product formation .

- Scale-up validation : Apply dimensionless scaling principles (e.g., constant Reynolds number) during reactor transitions from lab to pilot scale .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure, as per SDS guidelines for structurally similar imidazole derivatives .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of airborne particulates (particle size <10 µm) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Methodological Frameworks

Q. How to design a robust biological assay to evaluate this compound’s kinase inhibition potential?

- Methodological Answer :

- Assay selection : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR or MAPK) to measure inhibition .

- Controls : Include staurosporine (positive control) and DMSO-only wells (negative control).

- Data normalization : Express inhibition as % activity relative to controls, with triplicate runs to calculate SEM .

Q. What computational methods predict the compound’s metabolic stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.